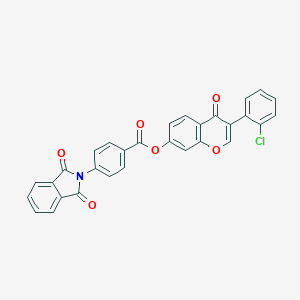
2-(1,3-Benzoxazol-2-yl)-3-(3-methoxyphenyl)-1-(4-propoxyphenyl)-2-propen-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,3-Benzoxazol-2-yl)-3-(3-methoxyphenyl)-1-(4-propoxyphenyl)-2-propen-1-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BPOPP and belongs to the class of chalcones. BPOPP has been studied for its potential use in drug discovery, as well as in the field of material science.
Mécanisme D'action
BPOPP exerts its pharmacological effects through a variety of mechanisms. Studies have shown that BPOPP inhibits the activity of various enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). BPOPP has also been shown to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
BPOPP has been shown to have a variety of biochemical and physiological effects. Studies have shown that BPOPP exhibits significant antioxidant activity, which may be useful in the prevention of various diseases. BPOPP has also been shown to exhibit anti-inflammatory activity, which may be useful in the treatment of various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
BPOPP has several advantages and limitations for use in lab experiments. One advantage is that BPOPP is relatively easy to synthesize using standard laboratory techniques. However, BPOPP is also relatively unstable and may degrade over time, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on BPOPP. One area of research is the development of BPOPP-based drugs for the treatment of various diseases. Another area of research is the development of BPOPP-based materials for use in various applications, including optoelectronics and sensing. Additionally, further studies are needed to fully understand the mechanism of action of BPOPP and its potential applications in various fields.
Méthodes De Synthèse
BPOPP can be synthesized using a variety of methods, including the Claisen-Schmidt condensation reaction. In this reaction, 2-hydroxyacetophenone and 4-propoxybenzaldehyde are reacted in the presence of a base catalyst, such as sodium hydroxide. The resulting product is then subjected to cyclization to form the benzoxazole ring.
Applications De Recherche Scientifique
BPOPP has been studied extensively for its potential use as a drug candidate. Studies have shown that BPOPP exhibits significant anti-inflammatory, antioxidant, and anticancer properties. BPOPP has also been shown to have potential applications in the field of material science due to its unique optical and electronic properties.
Propriétés
Formule moléculaire |
C26H23NO4 |
|---|---|
Poids moléculaire |
413.5 g/mol |
Nom IUPAC |
(E)-2-(1,3-benzoxazol-2-yl)-3-(3-methoxyphenyl)-1-(4-propoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C26H23NO4/c1-3-15-30-20-13-11-19(12-14-20)25(28)22(17-18-7-6-8-21(16-18)29-2)26-27-23-9-4-5-10-24(23)31-26/h4-14,16-17H,3,15H2,1-2H3/b22-17- |
Clé InChI |
AGNUDXZJENZPBB-XLNRJJMWSA-N |
SMILES isomérique |
CCCOC1=CC=C(C=C1)C(=O)/C(=C/C2=CC(=CC=C2)OC)/C3=NC4=CC=CC=C4O3 |
SMILES |
CCCOC1=CC=C(C=C1)C(=O)C(=CC2=CC(=CC=C2)OC)C3=NC4=CC=CC=C4O3 |
SMILES canonique |
CCCOC1=CC=C(C=C1)C(=O)C(=CC2=CC(=CC=C2)OC)C3=NC4=CC=CC=C4O3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-[(2-chloro-6-fluorobenzyl)oxy]-3-(3-methylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B284674.png)
![7-[(2-chloro-6-fluorobenzyl)oxy]-3-(3-methylphenoxy)-4H-chromen-4-one](/img/structure/B284675.png)
![7-[(3,4-dichlorobenzyl)oxy]-3-(1-naphthyl)-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B284678.png)
![3-(4-ethylphenoxy)-7-[(2-fluorobenzyl)oxy]-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B284682.png)

![3-Bromobenzyl 7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl sulfide](/img/structure/B284688.png)
![ethyl 4-{[(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetyl]amino}benzoate](/img/structure/B284689.png)
![N-(4-bromophenyl)-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B284690.png)
![isopropyl 4-[(6-[(2-methoxyanilino)carbonyl]-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)methyl]benzoate](/img/structure/B284692.png)
![Methyl 3-[4-(isopropoxycarbonyl)benzyl]-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B284693.png)
![5-methyl-4-oxo-3-{2-oxo-2-[(2-phenylethyl)amino]ethyl}-N-phenyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B284694.png)
![2-(5-(4-methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-(1-naphthyl)acetamide](/img/structure/B284696.png)
![N-(2,5-dichlorophenyl)-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B284697.png)